(S)-phenyl(pyridin-2-yl)methanamine (S)-phenyl(pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14143518
InChI: InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1
SMILES:
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

(S)-phenyl(pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC14143518

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-phenyl(pyridin-2-yl)methanamine -

Specification

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name (S)-phenyl(pyridin-2-yl)methanamine
Standard InChI InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1
Standard InChI Key BAEZXIOBOOEPOS-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-Phenyl(pyridin-2-yl)methanamine exhibits a stereocenter at the methanamine carbon, conferring chirality critical to its biological interactions. The IUPAC name, (S)-phenyl(pyridin-2-yl)methanamine, reflects its branched structure, while its isomeric SMILES notation (C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N\text{C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N}) encodes the spatial arrangement of atoms . Key identifiers include:

PropertyValue
Molecular FormulaC12H12N2\text{C}_{12}\text{H}_{12}\text{N}_{2}
Molecular Weight184.24 g/mol
InChIKeyBAEZXIOBOOEPOS-LBPRGKRZSA-N
PubChem CID725735
CAS Number203245-45-8

The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a planar pyridine ring and a phenyl group positioned orthogonally to the amine group, influencing its electronic and steric properties .

Synthesis and Stereochemical Control

Reductive Amination Strategies

The primary synthesis route involves reductive amination of phenyl(pyridin-2-yl)methanone with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}). Critical parameters include:

  • Temperature: Maintained at 40–60°C to balance reaction rate and enantiomeric stability.

  • pH: Optimized at 6.5–7.5 to favor protonation of the intermediate imine, reducing side reactions.

  • Catalysts: Chiral catalysts like (R)-BINAP-ruthenium complexes achieve enantioselectivity >90% ee.

Chemical Reactivity and Stability

Amine Functional Group Reactions

The primary amine undergoes acylation, sulfonation, and Schiff base formation. Reaction with acetic anhydride yields NN-acetyl derivatives, while nitration at the phenyl ring’s para position introduces nitro groups for further functionalization.

Salt Formation and Physicochemical Properties

Hydrochloride salts (C12H12N2HCl\text{C}_{12}\text{H}_{12}\text{N}_{2}\cdot\text{HCl}) exhibit improved crystallinity and melting points (mp 158–160°C), enhancing formulation stability. Aqueous solubility remains low (0.2 mg/mL at pH 7), necessitating prodrug strategies for oral delivery.

Comparative Analysis with Structural Analogs

Pyrimidin-2-yl vs. Pyridin-2-yl Substitution

Replacing the pyridin-2-yl group with pyrimidin-2-yl (as in phenyl(pyrimidin-2-yl)methanamine) reduces basicity (pKa3.8\text{p}K_a \approx 3.8) due to electron-deficient pyrimidine, altering receptor binding profiles . The pyrimidine analog shows weaker SERT inhibition but enhanced affinity for σ receptors, suggesting divergent therapeutic applications .

Impact of Chirality

Racemic phenyl(pyridin-2-yl)methanamine (PubChem CID 2775258) exhibits 50% lower antidepressant efficacy in rodent models compared to the (S)-enantiomer, underscoring stereochemistry’s role in bioactivity .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s binding mode at serotonin transporters via cryo-EM or X-ray crystallography could guide rational design of high-affinity analogs.

Structural Optimization

Introducing fluorine at the phenyl ring’s meta position may enhance blood-brain barrier penetration, while replacing the pyridine with thiazole could modulate selectivity toward dopamine transporters.

Toxicology and Pharmacokinetics

Comprehensive ADMET studies are needed to assess hepatotoxicity risks and cytochrome P450 interactions, particularly CYP2D6 inhibition, which could influence drug-drug interactions.

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